![molecular formula C15H12N4O6S3 B406724 2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide CAS No. 296244-27-4](/img/structure/B406724.png)
2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
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Overview
Description
Scientific Research Applications
Inhibition of Kynurenine 3-Hydroxylase
Compounds structurally related to "2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide" have been studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors show potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticonvulsant Agents
Derivatives of benzenesulfonamide with a thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated significant protection against picrotoxin-induced convulsion, indicating potential as anticonvulsant agents (Farag et al., 2012).
Anticancer and Radiosensitizing Effects
Research into thioureido sulfaquinoxaline derivatives, which are structurally related to the compound , has shown substantial in vitro anticancer activity against human liver cell lines. Some derivatives also demonstrated radiosensitizing effects, enhancing the effectiveness of radiotherapy in cancer treatment (Ghorab et al., 2011).
First Hyperpolarizability Studies
The study of benzenesulfonamide derivatives for their first hyperpolarizability, a property relevant to nonlinear optical materials, has been conducted. These investigations contribute to the development of materials for optical technologies (Kucharski et al., 1999).
Antimicrobial Activity
Thiazoles and benzothiazoles bearing a benzenesulfonamide moiety have demonstrated antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis strains. These findings highlight the potential of such compounds in addressing antibiotic resistance (Argyropoulou et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide are bacterial cells. The compound has been synthesized as a hybrid antimicrobial that combines thiazole and sulfonamide, groups known for their antibacterial activity .
Mode of Action
The compound interacts with its bacterial targets by penetrating the cell membrane. It has been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The mode of action is distinctive when the compound is used in conjunction with a cell-penetrating peptide, such as octaarginine .
Pharmacokinetics
Its antibacterial activity suggests it is able to reach its bacterial targets effectively .
Result of Action
The compound results in the death of bacterial cells. It has been found to display faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
properties
IUPAC Name |
2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6S3/c20-19(21)13-3-1-2-4-14(13)28(24,25)17-11-5-7-12(8-6-11)27(22,23)18-15-16-9-10-26-15/h1-10,17H,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDUBBAPNUGPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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